(4E)-5-PHENYLPENT-4-ENE-1-PEROXOL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-5-Phenylpent-4-ene-1-peroxol is an organic compound characterized by the presence of a phenyl group attached to a pentene chain with a peroxol functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-5-Phenylpent-4-ene-1-peroxol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-phenylpent-4-ene, which can be obtained through the Wittig reaction between benzyltriphenylphosphonium chloride and 4-pentenal.
Peroxidation: The key step involves the introduction of the peroxol group. This can be achieved by reacting 5-phenylpent-4-ene with hydrogen peroxide in the presence of a catalyst such as acetic acid or sulfuric acid under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale peroxidation processes using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4E)-5-Phenylpent-4-ene-1-peroxol undergoes various chemical reactions, including:
Oxidation: The peroxol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of the peroxol group can yield alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of phenylpentanone or phenylpentanal.
Reduction: Formation of phenylpentanol.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
Scientific Research Applications
(4E)-5-Phenylpent-4-ene-1-peroxol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4E)-5-Phenylpent-4-ene-1-peroxol involves its interaction with molecular targets such as enzymes and receptors. The peroxol group can generate reactive oxygen species (ROS) that can induce oxidative stress in cells, leading to various biological effects. The phenyl group can interact with hydrophobic pockets in proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
(4E)-5-Phenylpent-4-ene-1-ol: Similar structure but with a hydroxyl group instead of a peroxol group.
(4E)-5-Phenylpent-4-ene-1-one: Contains a ketone group instead of a peroxol group.
(4E)-5-Phenylpent-4-ene-1-al: Contains an aldehyde group instead of a peroxol group.
Uniqueness
(4E)-5-Phenylpent-4-ene-1-peroxol is unique due to the presence of the peroxol group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H14O2 |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
5-hydroperoxypent-1-enylbenzene |
InChI |
InChI=1S/C11H14O2/c12-13-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-5,7-9,12H,2,6,10H2 |
InChI Key |
MQSMIOKTOYAPHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CCCCOO |
Synonyms |
5-phenyl-4-pentenyl-1-hydroperoxide 5-phenylpent-4-enyl-1-hydroperoxide PPHP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.